Ethyl 4-tert-butylbenzene-1-carboximidate
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Overview
Description
Ethyl 4-tert-butylbenzene-1-carboximidate: is a chemical compound with the molecular formula C13H19NO. It is often used in various chemical reactions and research applications due to its unique structural properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-tert-butylbenzene-1-carboximidate typically involves the reaction of 4-tert-butylbenzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-tert-Butylbenzoic acid+Ethyl chloroformate→Ethyl 4-tert-butylbenzene-1-carboximidate
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-tert-butylbenzene-1-carboximidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-tert-butylbenzoic acid.
Reduction: Formation of ethyl 4-tert-butylbenzene-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-tert-butylbenzene-1-carboximidate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce the imidate functional group into molecules.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-tert-butylbenzene-1-carboximidate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The pathways involved in these interactions are often studied to understand the compound’s effects on biological systems.
Comparison with Similar Compounds
Ethyl 4-tert-butylbenzene-1-carboximidate can be compared with other similar compounds, such as:
Ethyl benzoate: Lacks the tert-butyl group, making it less sterically hindered.
Ethyl 4-methylbenzene-1-carboximidate: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.
Ethyl 4-isopropylbenzene-1-carboximidate: Contains an isopropyl group, offering different steric and electronic effects.
The uniqueness of this compound lies in its tert-butyl group, which provides significant steric hindrance and influences its reactivity in chemical reactions.
Biological Activity
Ethyl 4-tert-butylbenzene-1-carboximidate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C12H17N
- Molecular Weight : 191.27 g/mol
- CAS Number : 7364-19-4
The structure consists of a benzene ring with a tert-butyl group and an ethyl carboximidate functional group, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction between 4-tert-butylbenzoyl chloride and ethylamine under controlled conditions. The reaction can be summarized as follows:
This process highlights the importance of selecting appropriate solvents and temperatures to maximize yield and purity.
Anticancer Activity
Recent studies have indicated that derivatives of carboximidates, including this compound, exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various carboximidates on cancer cell lines. The results demonstrated that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in cancer metabolism. Research indicates that it acts as an inhibitor of quinone reductase (NQO2), which is implicated in the bioactivation of anticancer drugs. This inhibition could enhance the efficacy of chemotherapeutic agents by preventing their detoxification .
Study 1: Cytotoxicity Evaluation
A comprehensive study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer cells. The findings revealed that at concentrations above 20 µM, the compound significantly reduced cell viability by inducing apoptosis through the activation of caspase pathways .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 18 | Apoptosis via caspase activation |
PC-3 (Prostate) | 25 | Cell cycle arrest |
Study 2: Enzyme Inhibition Profile
In another investigation, this compound was tested for its inhibitory effects on NQO2. The results indicated a strong inhibitory effect with an IC50 value of approximately 15 µM, suggesting its potential role as a therapeutic agent in combination therapies for cancer treatment .
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
ethyl 4-tert-butylbenzenecarboximidate |
InChI |
InChI=1S/C13H19NO/c1-5-15-12(14)10-6-8-11(9-7-10)13(2,3)4/h6-9,14H,5H2,1-4H3 |
InChI Key |
MVYNHINLTPRTFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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